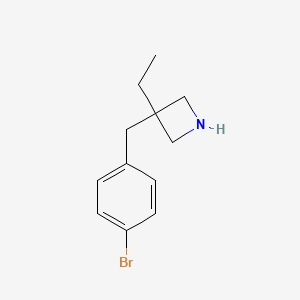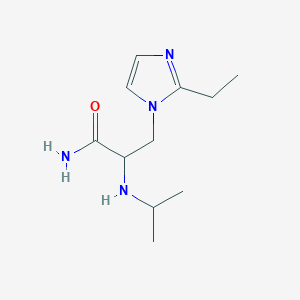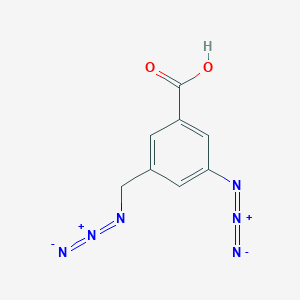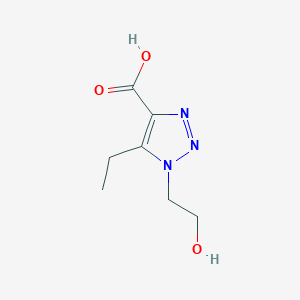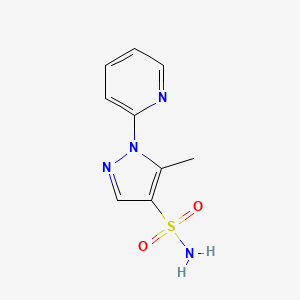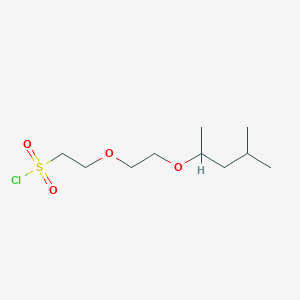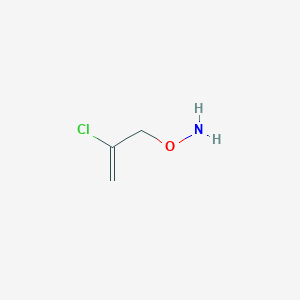
2-((Tert-butoxycarbonyl)(propyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(tert-butoxy)carbonylamino}butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(tert-butoxy)carbonylamino}butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, propylamine, is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C).
Alkylation: The protected amine is then alkylated with butanoic acid or its derivatives under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-{(tert-butoxy)carbonylamino}butanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and alkylation reactions.
Continuous Flow Systems: These systems allow for continuous production and purification of the compound, increasing efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(tert-butoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the tert-butoxycarbonyl group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the electrophile used.
Scientific Research Applications
2-{(tert-butoxy)carbonylamino}butanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed under mild acidic conditions, yielding the free amino acid.
Comparison with Similar Compounds
Similar Compounds
2-{(tert-butoxy)carbonylamino}butanoic acid: Similar structure but with a methyl group instead of a propyl group.
2-{(tert-butoxy)carbonylamino}butanoic acid: Similar structure but with an ethyl group instead of a propyl group.
2-{(tert-butoxy)carbonylamino}butanoic acid: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-{(tert-butoxy)carbonylamino}butanoic acid is unique due to its specific propyl group, which can influence its reactivity and interactions in peptide synthesis. The choice of protecting group and alkyl chain length can significantly impact the efficiency and outcome of synthetic processes.
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]butanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-8-13(9(7-2)10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
LPQYSXIJYKLJGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(CC)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)

